6-Hydroxy-2-naphthaldehyde

Catalog No.
S716812
CAS No.
78119-82-1
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2-naphthaldehyde

CAS Number

78119-82-1

Product Name

6-Hydroxy-2-naphthaldehyde

IUPAC Name

6-hydroxynaphthalene-2-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H

InChI Key

PRYNJOJHKYNLIS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C=O

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C=O

The exact mass of the compound 6-Hydroxy-2-naphthaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Hydroxy-2-naphthaldehyde is a bifunctional aromatic building block characterized by a linear 2,6-substitution pattern on a rigid naphthalene core. Unlike more common isomers, this specific spatial arrangement provides an extended donor-π-acceptor (D-π-A) conjugated axis, making it a highly sought-after precursor for advanced photophysical materials. In industrial and research procurement, it is primarily sourced to synthesize ratiometric fluorescent probes, large Stokes shift dyes, and enzyme-activatable substrates where the independent reactivity of the unhindered hydroxyl and aldehyde groups is critical for downstream synthesis and formulation.

Buyers frequently consider substituting 6-hydroxy-2-naphthaldehyde with the significantly cheaper and more ubiquitous 2-hydroxy-1-naphthaldehyde. However, this substitution fundamentally alters the material's chemical behavior and processability. In the 1,2-isomer, the close proximity of the hydroxyl and aldehyde groups induces strong intramolecular hydrogen bonding, which sterically hinders condensation reactions and restricts the electron push-pull dynamics required for large Stokes shifts . Furthermore, utilizing protected analogs like 6-methoxy-2-naphthaldehyde eliminates the ionizable hydroxyl trigger entirely, rendering the compound useless for enzyme-cleavable "turn-on" assays or pH-responsive sensors where the free -OH group is the mandatory reactive site.

Extended Conjugation Yields Superior Stokes Shifts in Bio-Imaging Probes

The linear distance between the electron-donating -OH and electron-withdrawing -CHO groups in 6-hydroxy-2-naphthaldehyde enables the synthesis of probes with exceptional photophysical properties. When reacted to form mitochondrial pH probes, the resulting D-π-A fluorophores exhibit massive Stokes shifts of up to 196 nm [1]. In contrast, probes derived from the 1,2-isomer baseline typically struggle to exceed 100 nm due to differing excited-state intramolecular proton transfer (ESIPT) dynamics. This >90 nm expansion in Stokes shift drastically reduces excitation light interference and self-quenching.

Evidence DimensionStokes shift magnitude in derived fluorescent probes
Target Compound Data196 nm to 272 nm (e.g., in mitochondrial pH probes)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde derivatives (<100 nm typical baseline)
Quantified Difference>90 nm increase in Stokes shift
ConditionsLive-cell bio-imaging media (e.g., HepG2 / HeLa cells)

A larger Stokes shift eliminates background auto-fluorescence and excitation back-scatter, which is a strict requirement for procuring precursors for high-fidelity commercial imaging kits.

High Quantum Yield Retention in Aqueous Media

A major procurement challenge for fluorophore precursors is the loss of emission intensity in aqueous environments due to aggregation-caused quenching. Probes synthesized from 6-hydroxy-2-naphthaldehyde (such as the BTNO ratiometric probe) maintain an exceptionally high fluorescence quantum yield of 0.61 in water and 0.88 in DMSO [1]. Standard coumarin or alternate naphthaldehyde-based benchmarks frequently drop below 0.2 in aqueous solutions. This threefold superiority in aqueous quantum yield directly translates to higher measurement sensitivity in physiological conditions.

Evidence DimensionFluorescence quantum yield (Φ) in water
Target Compound DataΦ = 0.61
Comparator Or BaselineStandard push-pull fluorophore benchmarks (Φ < 0.2 in water)
Quantified Difference~3x higher quantum yield in aqueous environments
ConditionsIntracellular pH monitoring (aqueous buffer systems)

High quantum yield allows manufacturers to lower the required probe concentration in diagnostic kits, reducing both reagent costs and cellular toxicity.

Unhindered Hydroxyl Reactivity for Enzyme Substrate Synthesis

For the development of enzyme-activatable "turn-on" probes, the precursor must allow efficient esterification while maintaining a zero-fluorescence baseline prior to cleavage. 6-Hydroxy-2-naphthaldehyde is easily esterified with arachidonic acid to form AA-HNA, a substrate for monoacylglycerol lipase (MAGL) [1]. Because the 6-OH group is unhindered, it reacts quantitatively, whereas the 1,2-isomer suffers from steric hindrance and H-bonding, leading to poor yields. Upon enzymatic cleavage, the release of the free 6-hydroxy-2-naphthaldehyde core triggers a massive fluorescence enhancement, a mechanism impossible with 6-methoxy-2-naphthaldehyde.

Evidence DimensionSuitability for MAGL enzyme-cleavable substrate formation
Target Compound DataQuantitative esterification; strong fluorescence turn-on upon cleavage
Comparator Or Baseline6-Methoxy-2-naphthaldehyde (0% response, lacks cleavable trigger)
Quantified DifferenceBinary enabler (functional vs. non-functional) for enzyme assays
ConditionsRecombinant human MAGL screening assays

Procuring the exact 6-hydroxy isomer is mandatory for manufacturing high-throughput screening (HTS) assays targeting lipid metabolism enzymes in drug discovery.

Superior Knoevenagel Condensation Kinetics

The manufacturability of complex dyes relies heavily on the reactivity of the aldehyde group. 6-Hydroxy-2-naphthaldehyde undergoes rapid Knoevenagel condensation with active methylene compounds (e.g., diethyl malonate) under mild basic conditions (piperidine/EtOH) to achieve yields exceeding 83%[1]. The 2-hydroxy-1-naphthaldehyde comparator requires harsher conditions or longer reaction times to break the intramolecular hydrogen bond shielding its aldehyde group. This kinetic advantage significantly streamlines the industrial scale-up of D-π-A functional polymers and chemosensors.

Evidence DimensionCondensation reaction yield and kinetics
Target Compound Data>83% yield under mild conditions (12h, 25°C)
Comparator Or Baseline2-Hydroxy-1-naphthaldehyde (hindered by intramolecular H-bonding)
Quantified DifferenceHigher synthetic yield with lower energy input
ConditionsBase-catalyzed condensation with diethyl malonate in EtOH

Faster kinetics and higher yields reduce manufacturing bottlenecks and improve batch-to-batch reproducibility in commercial dye synthesis.

High-Throughput Screening (HTS) Kits for Enzyme Inhibitors

6-Hydroxy-2-naphthaldehyde is the optimal starting material for synthesizing fluorogenic substrates like AA-HNA used in MAGL and ABHD6 inhibitor screening[1]. Its ability to remain non-fluorescent when esterified and highly fluorescent upon cleavage makes it indispensable for pharmaceutical assay developers.

Ratiometric pH Sensors for Live-Cell Imaging

Due to its high aqueous quantum yield and large Stokes shift, this compound is the preferred precursor for manufacturing intracellular pH probes (e.g., BTNO) [2]. It is highly recommended for commercial imaging reagent pipelines where high sensitivity and low background noise are critical.

Synthesis of Large Stokes Shift D-π-A Fluorescent Dyes

The unhindered, linear push-pull architecture of the 2,6-substitution pattern makes it an ideal building block for novel red-emitting fluorophores and environmental sensors (e.g., hydrazine detection) [3]. Buyers scaling up custom dye production should prioritize this isomer over the 1,2-analog to ensure superior photophysical performance and processability.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Hydroxy-2-naphthaldehyde

Dates

Last modified: 08-15-2023

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